molecular formula C10H9NO3 B1429174 Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate CAS No. 926307-72-4

Methyl 1-oxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No. B1429174
M. Wt: 191.18 g/mol
InChI Key: UPFFKPZXJRBTDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096527B2

Procedure details

To a 100 mL round bottom flask containing methyl 1-oxoisoindoline-5-carboxylate (200 mg, 1.046 mmol) was added THF (6 mL) and H2O (2 mL) the mixture was stirred at 23° C. for 2 min. At this time, lithium hydroxide monohydrate (87 μL, 3.14 mmol) was added and the flask was gently heated on aluminum block for 5 min. The solid went into solution and LC/MS showed product formation. The contents of the reaction were poured into HCl (1 M, 15 mL) and extracted with DCM (15 mL). An emulsion formed, the layers separated, and a white solid formed at the boundary of the layers and stuck to the separatory funnel. This material was collected, dissolved in MeOH, and concentrated. After drying under high vacuum for 2 h, the 1-oxoisoindoline-5-carboxylic acid thus obtained was taken on directly to the next reaction without further purification.
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
87 μL
Type
reactant
Reaction Step Three
Name
Quantity
15 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([O:13]C)=[O:12])=[CH:8][CH:9]=2)[CH2:4][NH:3]1.C1COCC1.O.[OH-].[Li+].Cl>O>[O:1]=[C:2]1[C:10]2[C:5](=[CH:6][C:7]([C:11]([OH:13])=[O:12])=[CH:8][CH:9]=2)[CH2:4][NH:3]1 |f:2.3.4|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
O=C1NCC2=CC(=CC=C12)C(=O)OC
Step Two
Name
Quantity
6 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
2 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
87 μL
Type
reactant
Smiles
O.[OH-].[Li+]
Step Four
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
was stirred at 23° C. for 2 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the flask was gently heated on aluminum block for 5 min
Duration
5 min
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (15 mL)
CUSTOM
Type
CUSTOM
Details
An emulsion formed
CUSTOM
Type
CUSTOM
Details
the layers separated
CUSTOM
Type
CUSTOM
Details
a white solid formed at the boundary of the layers
CUSTOM
Type
CUSTOM
Details
This material was collected
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in MeOH
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
After drying under high vacuum for 2 h
Duration
2 h

Outcomes

Product
Details
Reaction Time
2 min
Name
Type
product
Smiles
O=C1NCC2=CC(=CC=C12)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.